molecular formula C7H6N4O2 B2465270 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1368221-65-1

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B2465270
CAS No.: 1368221-65-1
M. Wt: 178.151
InChI Key: WNQGKHDKAYETDU-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave irradiation .

Another method involves a mechanochemical approach where azinium-N-imines react with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The microwave-mediated synthesis mentioned above is one such method that demonstrates good scalability and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The presence of amino and carboxylic acid groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct reactivity and biological activity. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-4(6(12)13)2-1-3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQGKHDKAYETDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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